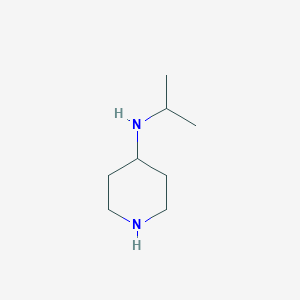

N-isopropylpiperidin-4-amine

Description

Role as a Key Building Block in Complex Organic and Heterocyclic Compound Synthesis

N-isopropylpiperidin-4-amine serves as a fundamental building block in organic synthesis, prized for its role as a versatile intermediate. chemimpex.com Its structure contains two key features that facilitate its use in constructing more elaborate molecules: the secondary amine within the piperidine (B6355638) ring and the primary amine at the 4-position. The primary amine functionality, in particular, allows for straightforward modifications, making it an ideal candidate for creating libraries of compounds in drug discovery and development. chemimpex.com

Researchers utilize this compound in multi-step syntheses to introduce the N-isopropylpiperidine motif into larger, more complex scaffolds. For instance, it can be reacted with various electrophiles, such as quinazoline-based structures, to form new carbon-nitrogen bonds. In one documented synthetic approach, this compound is reacted with a 2,4-dichloroquinazoline (B46505) derivative to displace one of the chlorine atoms, forming a key intermediate in the synthesis of potent enzyme inhibitors. nih.gov Similarly, it has been used in reactions with benzodiazepine-2-thione derivatives, where it serves as the final nucleophile to be added to the core structure, yielding novel target compounds. nih.gov Its utility as a precursor is valued by both academic and industrial laboratories for creating structurally diverse and complex molecules. chemimpex.com

Significance in Contemporary Biological and Medicinal Chemistry Research

The N-isopropylpiperidine moiety is a significant pharmacophore found in numerous biologically active compounds, and this compound is a critical starting material for accessing this structural feature. Its primary significance in medicinal chemistry is as a key intermediate in the development of highly specific enzyme inhibitors, particularly those targeting epigenetic regulators. nih.govoncotarget.com

A prominent area of research involves the synthesis of inhibitors for the histone methyltransferases G9a (also known as EHMT2) and GLP (EHMT1), which are implicated in various disease states, including cancer. oncotarget.comrsc.org The compound is a crucial component in the synthesis of UNC0638, a potent and highly selective chemical probe used to study the biological functions of G9a and GLP. apexbt.comchemicalbook.comtocris.com UNC0638 incorporates the this compound structure, which contributes to its high-affinity binding to the target enzymes. apexbt.comchemicalbook.com

Further research has expanded on this foundation, using this compound to create dual-activity inhibitors. For example, it has been incorporated into molecules designed to inhibit both G9a and histone deacetylases (HDACs), which are another class of enzymes involved in cancer. nih.govoncotarget.com Beyond oncology, piperidine derivatives are studied for their potential in treating neurological disorders by modulating neurotransmitter systems. chemimpex.comacs.org The adaptability of the this compound scaffold allows medicinal chemists to systematically modify structures to optimize potency, selectivity, and pharmacokinetic properties for a range of therapeutic targets. chemimpex.com

| Derivative Compound | Research Application / Biological Target | Source(s) |

| UNC0638 | Potent and selective inhibitor of G9a and GLP histone methyltransferases. | apexbt.comchemicalbook.comtocris.com |

| Compound 14a/17a | Dual inhibitor of G9a and Histone Deacetylase (HDAC). | nih.gov |

| Benzodiazepine Derivatives (13a/13b) | Novel chemotype of G9a/GLP inhibitors. | nih.gov |

Exploratory Applications in Agrochemical and Material Science Research Contexts

The utility of this compound extends into exploratory research in other scientific domains, notably agrochemicals and material science. In the context of agrochemical research, there is interest in incorporating amine-containing heterocyclic compounds into new formulations. chemimpex.commdpi.com It has been suggested that this compound could be incorporated into agrochemicals to potentially enhance the efficacy of pesticides and herbicides, an area crucial for improving crop yields. chemimpex.com While this application is less documented than its pharmaceutical uses, the known bioactivity of related heterocyclic structures supports its potential as a scaffold for discovering new crop protection agents.

In the field of material science, amines are recognized as valuable building blocks for creating functional materials due to their chemical reactivity and physical properties. ijrpr.com this compound is being explored for its potential role in the synthesis of novel polymers and specialized coatings. chemimpex.com The amine groups can serve as reaction sites for polymerization or as anchoring points for grafting the molecule onto surfaces to tailor their properties. Amines contribute to the development of diverse materials, including catalysts, sensors, and polymers with specific electronic or mechanical characteristics, highlighting a promising, albeit less developed, avenue of research for this compound. ijrpr.com

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)10-8-3-5-9-6-4-8/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINABUAPACIWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625414 | |

| Record name | N-(Propan-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534595-53-4 | |

| Record name | N-(1-Methylethyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534595-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Propan-2-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(propan-2-yl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Isopropylpiperidin 4 Amine and Its Analogues

Established Synthetic Routes to N-isopropylpiperidin-4-amine

Several methods have been established for the synthesis of this compound, each with distinct advantages and applications. The most common approaches include reductive amination, alkylation of piperidine (B6355638) derivatives, and one-pot synthetic procedures.

Reductive Amination of 4-Piperidone (B1582916) with Isopropylamine (B41738)

Reductive amination is a widely employed method for synthesizing this compound. This process typically involves the reaction of a 4-piperidone precursor with isopropylamine in the presence of a reducing agent. uomustansiriyah.edu.iqlibretexts.org The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final amine product.

A common starting material for this route is 1-Boc-4-piperidone, which undergoes reductive amination with aniline (B41778) to produce 1-Boc-4-AP. un.org The Boc protecting group is then removed, and the resulting 4-aminopiperidine (B84694) can be alkylated with an isopropyl group. Another variation starts with the N-alkylation of 4-piperidone to form N-isopropyl-4-piperidone, which is then subjected to reductive amination to yield the target compound. un.org

The choice of reducing agent is critical for the efficiency of this reaction. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation with agents like hydrogen gas over a nickel catalyst. libretexts.org For instance, a study demonstrated that using sodium cyanoborohydride in methanol (B129727) can effectively convert the imine intermediate to the desired amine. epo.org

Alkylation of Piperidine Derivatives

The direct alkylation of a piperidine derivative is another fundamental approach to synthesizing this compound. This method involves the reaction of 4-aminopiperidine with an isopropyl halide, such as isopropyl bromide or iodide, in the presence of a base. researchgate.net The base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is crucial for neutralizing the hydrogen halide formed during the reaction.

The reaction is commonly carried out in a polar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) to facilitate the reaction kinetics. For example, refluxing 4-aminopiperidine with isopropyl iodide and potassium carbonate in acetonitrile has been shown to produce this compound. A significant challenge in this method is the potential for over-alkylation, which can be mitigated by carefully controlling the stoichiometry of the reactants.

| Starting Material | Reagent | Solvent | Base | Yield |

| 4-Aminopiperidine | Isopropyl Iodide | Acetonitrile | K₂CO₃ | 72-88% |

| 4-Aminopiperidine | Isopropyl Bromide | DMF | NaH | - |

Optimization of Reaction Conditions in this compound Synthesis

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters include the choice of reducing agents and catalysts, as well as the control of reaction temperature and atmosphere.

Selection and Efficacy of Reducing Agents and Catalysts

The choice of reducing agent is a critical factor in the reductive amination pathway. While sodium borohydride (NaBH₄) is a common choice, other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also frequently used. libretexts.org NaBH₃CN is particularly effective for the reductive amination of ketones. In catalytic hydrogenation, palladium on carbon (Pd/C) is a common catalyst used with hydrogen gas. The efficiency of these catalysts can be influenced by the solvent and other reaction conditions. For instance, modern industrial processes may utilize continuous flow systems with a Pd/C cartridge for hydrogenation, achieving high yields and purity.

| Reducing Agent/Catalyst | Reaction Type | Typical Yield | Reference |

| Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination | 78% | |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | 92% | |

| Sodium Borohydride (NaBH₄) | Reduction | - |

Control of Reaction Temperature and Inert Atmosphere Requirements

Reaction temperature plays a significant role in the synthesis of this compound. For alkylation reactions, temperatures are often elevated to increase the reaction rate, with typical ranges between 60-80°C. For instance, the alkylation of piperidin-4-one with isopropyl iodide is effectively carried out at 80°C in acetonitrile. However, some steps, like certain reductions, may be performed at room temperature. unisa.it

Maintaining an inert atmosphere, typically by using nitrogen or argon gas, is often necessary to prevent side reactions, especially when using air-sensitive reagents like sodium hydride or certain catalysts. researchgate.networktribe.com This is particularly important in alkylation and reduction steps to ensure the stability of the reactants and intermediates and to prevent oxidation, thereby maximizing the yield and purity of the final product. researchgate.net

Strategic Solvent Selection and Computational Modeling for Reaction Optimization

The synthesis of this compound and its derivatives often involves nucleophilic substitution or reductive amination, where solvent choice is critical for reaction efficiency. In the synthesis of related piperidine derivatives, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) are frequently employed. vulcanchem.com For instance, the alkylation of piperidin-4-one with isopropyl iodide has been achieved with an 89% yield in MeCN at 80°C. Similarly, the nucleophilic substitution reaction between 2,4-difluorobenzyl chloride and (1-isopropylpiperidin-4-yl)methanamine is conducted in DMF. vulcanchem.com

Computational modeling is an increasingly valuable tool for optimizing reaction conditions and predicting synthetic routes. For example, retrosynthesis software can predict feasible pathways for novel analogues. In the context of structure-activity relationship studies, computational tools help in designing derivatives with desired properties. Molecular modeling has also been used to understand the binding modes of this compound derivatives with their biological targets. acs.org For instance, the X-ray crystal structure of the influenza virus hemagglutinin in complex with an inhibitor was used to guide the docking of new compounds, with protein optimization carried out using computational suites like Schrödinger. nih.gov These computational approaches, including conformational searches and binding pose generation, help in refining the design of new analogues for enhanced biological activity. acs.orgnih.gov

Analysis and Mitigation of Byproduct Formation During Synthesis

A significant challenge in the synthesis of this compound via alkylation of 4-aminopiperidine is the potential for over-alkylation, leading to the formation of undesired quaternary ammonium (B1175870) byproducts. To minimize this, a stoichiometric excess of 4-aminopiperidine relative to the alkylating agent is often used.

Another common synthetic route, reductive amination, involves the reaction of a ketone with an amine to form an imine, which is then reduced. masterorganicchemistry.com In the synthesis of this compound from 1-isopropylpiperidin-4-one and ammonium acetate (B1210297), a one-pot method using sodium cyanoborohydride (NaBH3CN) in methanol circumvents the need to isolate the intermediate imine, thereby simplifying the process and potentially reducing byproduct formation.

Industrial-scale synthesis has adopted continuous flow reactors to maintain precise control over temperature and stoichiometry, which significantly improves yield and purity. A tandem flow process, where 4-piperidone and isopropylamine are mixed and then hydrogenated over a palladium on carbon (Pd/C) catalyst, has been reported to achieve a 92% yield with 99.5% purity. Furthermore, green chemistry principles are being integrated through the recovery and recycling of solvents like acetonitrile via fractional distillation and catalysts using magnetic separation techniques, which can reduce production costs.

Directed Chemical Transformations and Derivatization of this compound

Oxidation Reactions and Characterization of Oxidized Products

This compound can undergo oxidation reactions using common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. The oxidation of amines can lead to various products depending on the structure of the amine and the reaction conditions. For tertiary amines like this compound, oxidation often results in the formation of an N-oxide. nih.gov The reaction with hydrogen peroxide is generally more favorable for tertiary amines compared to secondary amines and is pH-dependent, being slower when the nitrogen is protonated. nih.gov

In the context of cyclic amines, catalytic oxidation can lead to the formation of lactams. osti.gov For example, ceria-supported nanogold has been used as a catalyst for the aerobic oxidation of cyclic amines to their corresponding lactams. osti.gov While specific studies on the detailed characterization of oxidized products of this compound are not extensively detailed in the provided results, the oxidation of the amine functionality is a recognized chemical transformation. smolecule.com Theoretical analyses of the atmospheric oxidation of related nitrogen-containing heterocyclic compounds, like imidazole, show complex reaction mechanisms leading to various oxygenated products. rsc.org

Reduction Reactions and Formation of Secondary/Tertiary Amines

Reduction reactions involving this compound are less commonly described as the amine functionalities are already in a reduced state. However, the synthesis of this compound itself often involves a reduction step. Reductive amination is a key method for synthesizing amines, where an aldehyde or ketone is reacted with an amine to form an imine or enamine, which is then reduced to a secondary or tertiary amine. masterorganicchemistry.comlibretexts.orglibretexts.org Common reducing agents for this purpose include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and lithium aluminum hydride (LiAlH4). masterorganicchemistry.comlibretexts.org

For instance, the conversion of 1-isopropylpiperidin-4-one to this compound is achieved through reductive amination with ammonium acetate and NaBH3CN. This process forms a primary amine at the 4-position of the piperidine ring. The synthesis of secondary and tertiary amines often utilizes the alkylation of a primary or secondary amine, respectively. chemistrystudent.com To avoid polyalkylation, which is a common issue with direct alkylation using alkyl halides, reductive amination provides a more controlled approach. masterorganicchemistry.com Starting with a primary amine, two successive reductive aminations can be performed to yield a tertiary amine. masterorganicchemistry.com Various catalytic systems, including those based on ruthenium and iridium, have been developed for the N-alkylation of amines with alcohols, proceeding via a hydrogen-borrowing mechanism. organic-chemistry.org

Nucleophilic Substitution Reactions on the Piperidine Ring for Functionalization

The amine group at the 4-position of this compound is a key site for functionalization through nucleophilic substitution reactions. This primary amine can react with various electrophiles, such as alkyl halides or acyl chlorides, to generate a wide range of substituted derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. To achieve regioselective modifications, protecting the amine group with moieties like Boc or Fmoc may be necessary before functionalizing other parts of the piperidine ring.

The nitrogen atom within the piperidine ring can also participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. smolecule.com For example, N-heterocyclization reactions can be achieved using ruthenium-based catalysts. organic-chemistry.org The synthesis of various derivatives often involves the Schotten-Baumann reaction, where an amine is acylated, as demonstrated in the preparation of benzoylated 4-amino-1-isopropylpiperidine derivatives. nih.gov

Synthesis of this compound Analogues and Derivatives for Biological and Pharmacological Studies

This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of compounds with diverse biological activities. Its derivatives have been investigated as enzyme inhibitors, antitumor agents, and for their potential in treating neurological disorders. evitachem.com

Table 1: Examples of Biologically Active this compound Analogues

| Compound Name | Target/Application | Research Finding |

|---|---|---|

| 2,6-Dichloro-N-(1-isopropylpiperidin-4-yl)benzamide | Influenza A Virus Entry Inhibitor | Exhibits an EC50 value of 72 nM against influenza A virus replication. nih.gov |

| 2-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | Antiviral Agent | Investigated for its potential antiviral properties. smolecule.com |

| N-hydroxy-7-((4-((1-isopropylpiperidin-4-yl)amino)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-yl)oxy)heptanamide | HDAC and G9a Dual Inhibitor | Synthesized as part of a series of dual inhibitors for potential cancer therapy. nih.govoncotarget.com |

| 2,4-difluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide | General Synthetic Intermediate | Synthesized and characterized, with predicted moderate lipophilicity. vulcanchem.com |

The synthesis of these analogues often involves multi-step sequences. For example, the synthesis of HDAC and G9a dual inhibitors starts from a quinazoline (B50416) core, which is then elaborated by coupling with this compound and other side chains. nih.govoncotarget.com Similarly, the synthesis of influenza virus inhibitors involved the straightforward Schotten-Baumann reaction between 2,6-dichlorobenzoyl chloride and 4-amino-1-isopropylpiperidine. nih.gov The versatility of the this compound scaffold allows for systematic modifications to explore and optimize biological activity for various therapeutic targets. mdpi.com

Amidation and Oxalamide Derivatives

The secondary amine of this compound is readily susceptible to acylation, enabling the formation of amide bonds. This classic transformation is a cornerstone of medicinal chemistry, allowing for the linkage of the piperidine core to a vast array of carboxylic acid-containing fragments. The reaction typically proceeds by activating the carboxylic acid, for instance, by converting it to an acyl chloride, or by using standard peptide coupling agents. orgosolver.comorganic-chemistry.org

A specific and noteworthy subclass of amides are the oxalamides. These are synthesized by coupling the amine with a derivative of oxalic acid. A common synthetic route involves reacting the amine with chloroethyl oxoacetate, followed by saponification and subsequent reaction with ammonium hydroxide (B78521) or another amine to yield the final oxalamide. nih.gov This multi-step process allows for the construction of both symmetrical and unsymmetrical oxalamides. More direct, one-pot methods for creating unsymmetrical oxalamides have also been developed, offering an efficient pathway to these structures. rsc.org The oxalamide moiety is significant as it can form strong hydrogen bond interactions, for example, with arginine residues at the active sites of enzymes. rsc.org The synthesis of compounds such as N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide demonstrates the successful application of these synthetic strategies. smolecule.com

| Reactant 1 (Amine) | Reactant 2 (Acylating Agent) | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Carboxylic Acid / Acyl Chloride | Amidation | Amide Derivative |

| This compound | Oxalic Acid Dichloride | Acylation | Symmetrical Oxalamide |

| This compound | Chloroethyl oxoacetate, then NH4OH | Multi-step Acylation | Unsymmetrical Oxalamide |

Quinoxaline (B1680401), Quinazoline, and Pyrimidine (B1678525) Conjugates

The this compound moiety can be incorporated into various heterocyclic systems, including pyrimidines, quinazolines, and quinoxalines, often through nucleophilic aromatic substitution reactions.

Pyrimidine Conjugates: The synthesis of 2,4-disubstituted pyrimidine derivatives can be achieved by reacting a suitable chloropyrimidine with this compound. nih.gov A general method involves the nucleophilic aromatic substitution at the C-4 position of a 2,4-dichloropyrimidine, followed by a second substitution at the C-2 position. nih.gov For example, N-Benzyl-2-(4-isopropylpiperidin-1-yl)pyrimidin-4-amine has been synthesized by coupling an intermediate with isopropylpiperidine. nih.gov These reactions are typically conducted in a solvent like n-butanol under reflux conditions in the presence of a base such as triethylamine (B128534) to act as an HCl scavenger. nih.govmdpi.com

Quinazoline Conjugates: The synthesis of quinazoline derivatives often follows a similar strategy. A 4-chloroquinazoline (B184009) intermediate can be reacted with this compound to yield the C-4 substituted product. nih.gov One documented procedure involves the reaction of a quinazoline precursor with this compound in isopropanol, facilitated by microwave irradiation at elevated temperatures. unisa.it

Quinoxaline Conjugates: The synthesis of quinoxaline derivatives can be more intricate. Often, these structures are built from substituted ortho-diaminoaromatics. rsc.org For instance, substituted quinoxalinediones can be synthesized and subsequently used as scaffolds for further modification to incorporate the piperidine moiety. nih.gov

| Heterocyclic Core | Key Intermediate | Amine Source | Reaction Type |

|---|---|---|---|

| Pyrimidine | 2,4-Dichloropyrimidine | This compound | Nucleophilic Aromatic Substitution |

| Quinazoline | 4-Chloroquinazoline | This compound | Nucleophilic Aromatic Substitution |

| Quinoxaline | o-Phenylenediamine derivative | N/A (Ring Formation) | Condensation/Cyclization |

Indole (B1671886) and Pyrazole (B372694) Functionalized Derivatives

The piperidine ring can be linked to other important heterocyclic systems like indoles and pyrazoles to create novel chemical entities.

Indole Derivatives: A common strategy to link the piperidine and indole moieties is through the formation of an amide bond. This involves reacting this compound with an indole derivative bearing a carboxylic acid group. A specific example is the synthesis of 2-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid. epo.org An alternative approach is reductive amination, where a piperidin-4-one, such as 1-cyclopropylmethyl-piperidin-4-one, is reacted with an aminoindole, like 5-amino-1H-indole, to form the C-N bond. google.com Indole itself can react with electrophiles at the C-3 position, providing another potential route for functionalization. bhu.ac.in

Pyrazole Derivatives: The functionalization of pyrazoles with the this compound group can be achieved by reacting the amine as a nucleophile with an electrophilic pyrazole. For example, methods exist for the functionalization of the 5-amino group on a pyrazole ring using various electrophiles. mdpi.com Conversely, this compound can attack a pyrazole ring that has been activated with a suitable leaving group. The Vilsmeier-Haack reaction can be used to introduce a formyl group at the C-4 position of pyrazoles, which can then be used in subsequent reactions like reductive amination to attach the piperidine moiety. chemmethod.com

| Heterocyclic Core | Synthetic Strategy | Key Reactants |

|---|---|---|

| Indole | Amidation | This compound + Indole-carboxylic acid |

| Indole | Reductive Amination | 1-Substituted-piperidin-4-one + Aminoindole |

| Pyrazole | Nucleophilic Substitution | This compound + Halogenated Pyrazole |

| Pyrazole | Reductive Amination | This compound + 4-Formylpyrazole |

Glycosyl Carbamide Bond Formation for Carbohydrate Derivatives of Piperidin-4-ones

Shifting focus to the precursors of N-substituted piperidin-4-amines, piperidin-4-ones are valuable starting materials for creating complex derivatives, including carbohydrate conjugates. A notable method for this is the formation of a glycosyl carbamide bond. researchgate.netresearchgate.net

This synthetic strategy allows for the introduction of carbohydrate moieties with unprotected hydroxyl groups onto the piperidone structure. The reaction has been shown to proceed through the interaction of nitroso derivatives of glycosylurea with basic amines, such as those found in γ-piperidone derivatives. researchgate.netresearchgate.net This method is advantageous as it can improve properties like solubility and reduce toxicity by incorporating the hydrophilic sugar unit. researchgate.netresearchgate.net The stereoselective synthesis of piperidine derivatives can also be achieved using carbohydrate auxiliaries, such as D-arabinopyranosylamine, in domino reactions. cdnsciencepub.com

| Piperidone Precursor | Glycosyl Donor | Bond Formed | Product Class |

|---|---|---|---|

| Piperidin-4-one derivative | Nitroso derivative of glycosylurea | Glycosyl Carbamide | Carbohydrate derivative of piperidin-4-one |

| O-pivaloylated arbinosylaldimines | Danishefsky's diene | C-C and C-N (Domino Reaction) | N-arabinosyl dehydropiperidinones |

Compound Names Table

| Compound Name |

|---|

| This compound |

| N1-(4-acetamidophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide |

| Chloroethyl oxoacetate |

| N-Benzyl-2-(4-isopropylpiperidin-1-yl)pyrimidin-4-amine |

| 2,4-dichloropyrimidine |

| Triethylamine |

| 4-chloroquinazoline |

| 2-(1-isopropyl-piperidin-4-ylcarbamoyl)-1H-indole-5-carboxylic acid |

| 1-cyclopropylmethyl-piperidin-4-one |

| 5-amino-1H-indole |

| D-arabinopyranosylamine |

Structure Activity Relationship Sar and Conformational Analysis of N Isopropylpiperidin 4 Amine Derivatives

Investigation of Steric Hindrance and Inductive Effects of the Isopropyl Group on Biological Activity

The isopropyl group attached to the piperidine (B6355638) nitrogen in N-isopropylpiperidin-4-amine derivatives plays a significant role in modulating biological activity through both steric and electronic effects. The size and bulk of the isopropyl group can create steric hindrance, which influences how the molecule interacts with its biological target. For instance, in a series of 4-aminopiperidine (B84694) derivatives investigated as inhibitors of influenza A viral entry, the potency was correlated with the size of the N-alkyl substituent. nih.gov The tert-butyl group, which is sterically larger than the isopropyl group, demonstrated higher potency, suggesting that a certain degree of bulk is favorable for activity. nih.gov This indicates that the steric profile of the N-substituent is a critical determinant of biological efficacy.

The isopropyl group also exerts an inductive effect, which can alter the basicity of the piperidine nitrogen. This change in electron density can affect the strength of interactions with the molecular target, such as the formation of hydrogen bonds or ionic interactions. The basicity of the amino moiety in piperidine derivatives has been shown to be a driving factor for affinity and selectivity at certain receptors. nih.gov The interplay between steric hindrance and inductive effects is therefore a key consideration in the design of this compound derivatives with optimized biological activity.

Elucidation of the Impact of Piperidine Ring Substitutions on Molecular Target Interactions

Substitutions on the piperidine ring of this compound derivatives have a profound impact on their interaction with molecular targets. The nature, position, and stereochemistry of these substituents can significantly alter the binding affinity and selectivity of the compounds. nih.gov For example, in a series of piperidine derivatives targeting the CCR5 receptor, various substitutions on the piperidine ring were explored to optimize antagonist activity. nih.govtandfonline.com

The introduction of different functional groups can lead to new interactions with the target protein. For instance, the addition of a hydroxyl group to the piperidine ring led to the discovery of a novel series of potent CCR5 antagonists. nih.gov Similarly, in the development of CXCR3 antagonists, alterations to the 4-aminopiperidine core, such as replacement with other cyclic amines, resulted in a significant loss of potency, highlighting the importance of the piperidine scaffold. lookchem.com

The following table summarizes the impact of various substitutions on the piperidine ring on the biological activity of this compound analogues, based on findings from multiple studies.

| Substitution Position | Substituent Type | Effect on Biological Activity | Target | Reference |

| 1 (Nitrogen) | Isopropyl | Modulates activity through steric and inductive effects | Various | nih.gov |

| 4 | Amine | Core structure for activity, modifications affect potency | Various | lookchem.commdpi.com |

| 4 | Hydroxyl | Improved potency | CCR5 | nih.gov |

| 2,6 | Diaryl | Can influence preferred conformation (chair vs. boat) | Various | researchgate.net |

| 3 | Alkyl | Can affect stereochemistry and biological activity | Various | nih.gov |

These examples demonstrate that a thorough understanding of the SAR of piperidine ring substitutions is essential for the development of potent and selective therapeutic agents.

Analysis of Conformational Preferences of Piperidine Derivatives and their Correlation with Biological Activity

The piperidine ring can adopt several conformations, with the chair and boat forms being the most common. The preferred conformation of a piperidine derivative can significantly influence its biological activity by affecting the spatial arrangement of its substituents and, consequently, its ability to bind to a molecular target. researchgate.netresearchgate.net

For many piperidine derivatives, the chair conformation is the most stable. acs.org However, the introduction of bulky substituents or specific substitution patterns can lead to a preference for a distorted boat conformation. researchgate.net For example, N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones have been shown to exist in a distorted boat conformation. researchgate.net The conformational flexibility of piperidines can also be a disadvantage, as it may dilute the concentration of the bioactive conformation. chemrxiv.org Therefore, designing more rigid analogues that lock the molecule in its bioactive conformation can lead to a significant increase in potency. chemrxiv.org

Energy-conformational calculations and NMR studies are valuable tools for determining the preferred conformations of piperidine derivatives. nih.govresearchgate.net Studies on 4-(m-hydroxyphenyl)piperidines have shown that those with 4-alkyl substituents favor a phenyl axial conformation, which is crucial for their interaction with opioid receptors. nih.gov The correlation between conformational preference and biological activity underscores the importance of considering the three-dimensional structure of these molecules in drug design.

Principles of Rational Drug Design and Optimization of this compound Analogues

Rational drug design is a strategy that aims to develop new drugs based on a detailed understanding of the molecular targets and the interactions of ligands with these targets. helmholtz-hips.deopenmedicinalchemistryjournal.com This approach is widely used in the optimization of this compound analogues to improve their potency, selectivity, and pharmacokinetic properties. nih.govacs.orgresearchgate.netd-nb.info

Key principles of rational drug design include:

Structure-Based Drug Design: This involves using the three-dimensional structure of the target protein to design ligands that can bind with high affinity and selectivity. bbau.ac.in Computational docking is a key tool in this approach. ufla.br

Ligand-Based Drug Design: When the structure of the target is unknown, this approach uses the structures of known active ligands to develop a pharmacophore model that defines the essential features required for activity. nih.gov

Fragment-Based Drug Design: This strategy involves screening small molecular fragments for weak binding to the target and then growing or linking them to create more potent ligands. nih.gov

Bioisosteric Replacement: This involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. plos.org

The optimization of this compound analogues often involves a combination of these strategies. For example, in the development of CCR5 antagonists, a lead compound was identified through high-throughput screening, and then its structure was optimized using SAR studies and parallel synthesis to identify more potent analogues. nih.gov Similarly, the design of novel small molecule CCR2 antagonists involved the evaluation of 4-aminopiperidine derivatives and structure-activity relationship studies. ebi.ac.ukresearchgate.net

The following table provides examples of how rational drug design principles have been applied to optimize this compound analogues.

| Design Principle | Application Example | Outcome | Target | Reference |

| Structure-Based Design | Docking studies of piperidine derivatives | Identification of key interactions for binding | AChE | ufla.br |

| Ligand-Based Design | Pharmacophore modeling of CCR5 antagonists | Identification of novel inhibitors | CCR5 | researchgate.net |

| Fragment-Based Design | Virtual screening of fragments | Identification of a starting point for optimization | CXCR4 | nih.gov |

| Bioisosteric Replacement | Replacement of a phenyl ring with a nitrogen-containing ring | Substantial loss in activity, informing SAR | CCR5 | plos.org |

Application of Computational Docking and Mutagenesis Studies in SAR Elucidation

Computational docking and mutagenesis studies are powerful tools for elucidating the SAR of this compound derivatives. nih.govnih.gov Molecular docking predicts the preferred binding mode of a ligand to a protein target, providing insights into the key interactions that are responsible for its biological activity. nih.gov This information can then be used to guide the design of new analogues with improved potency and selectivity. ufla.br

Docking studies have been successfully applied to understand the binding of piperidine derivatives to a variety of targets, including acetylcholinesterase (AChE), sigma receptors, and chemokine receptors. nih.govufla.brnih.gov For example, docking studies of piperidine derivatives in the AChE active site helped to rationalize their inhibitory activity and guide the design of new inhibitors. ufla.br In another study, docking and molecular dynamics simulations of piperidine-based sigma-1 receptor (S1R) ligands revealed the crucial amino acid residues that interact with the most potent compounds. nih.gov

Mutagenesis studies, both experimental and computational, can be used to validate the binding modes predicted by docking and to identify the specific amino acid residues that are critical for ligand binding. nih.gov By mutating these residues and observing the effect on ligand binding, researchers can confirm the importance of specific interactions. nih.gov For example, computational site-directed mutagenesis studies have been used to investigate the role of specific residues in the active site of enzymes on substrate binding. nih.gov

The combination of computational docking and mutagenesis studies provides a comprehensive approach to SAR elucidation, enabling a detailed understanding of the molecular basis of ligand-receptor interactions and facilitating the rational design of more effective therapeutic agents. nih.govnih.gov

Mechanistic Investigations of N Isopropylpiperidin 4 Amine and Its Derivatives

Elucidation of Ligand-Receptor Interactions and Modulation of Signal Transduction Pathways

N-isopropylpiperidin-4-amine and its more complex derivatives are known to interact with specific molecular targets, including G protein-coupled receptors (GPCRs), thereby modulating their activity and influencing downstream signal transduction. The nature of this interaction, whether as an agonist or antagonist, dictates the resulting biological effect.

Research into derivatives has provided insight into these interactions. For instance, the piperidine (B6355638) motif is a common feature in antagonists of the histamine (B1213489) H₁ receptor. In these interactions, the basic amine of the piperidine ring is crucial for establishing a high-affinity binding state. It typically forms a salt bridge, a strong type of hydrogen bond, with a key aspartate residue (D107) in the receptor's binding pocket. acs.org The N-substituent, in this case, the isopropyl group, can occupy space within the binding site, potentially displacing water molecules and influencing the ligand's residence time at the receptor. acs.org

Derivatives of this compound have also been investigated as antagonists for the serotonin (B10506) 5-HT₂A receptor. Antagonism at this receptor is a recognized mechanism for antipsychotic efficacy, achieved by modulating exaggerated signal transduction in serotonergic systems. google.com The interaction of ligands with GPCRs like the 5-HT₂A receptor initiates or blocks a cascade of intracellular events, often mediated by G proteins, which in turn alters cellular function. nih.gov The ability of this compound-based compounds to act as specific ligands allows them to function as modulators of these critical signaling pathways. google.com

Investigation of Enzyme Inhibition Mechanisms

This compound is a widely utilized intermediate in the synthesis of potent enzyme inhibitors. A primary area of investigation has been its application in developing inhibitors for histone methyltransferases, particularly G9a (also known as EHMT2) and GLP (EHMT1), which are implicated in epigenetic regulation. osti.gov

Enzyme inhibitors can function through various mechanisms, which are broadly classified as reversible or irreversible. numberanalytics.com Reversible inhibitors bind to enzymes through non-covalent interactions and can be competitive, non-competitive, or uncompetitive, which affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) differently. numberanalytics.com Irreversible inhibitors typically form strong, covalent bonds with the enzyme, leading to a permanent loss of activity. numberanalytics.com

Derivatives incorporating the this compound scaffold have demonstrated significant inhibitory potency against the G9a enzyme. In vitro studies have reported high efficacy, highlighting its potential as a core structure for developing therapeutic agents.

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Target Enzyme | Compound Type | Reported Activity (IC₅₀) | Citation |

|---|---|---|---|

| G9a (EHMT2) | Derivative of this compound | < 0.025 µM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The development of these inhibitors often involves structural optimization of the core scaffold to enhance binding affinity and selectivity for the target enzyme over other related proteins.

Role of Hydrogen Bonding and Hydrophobic Interactions in Molecular Recognition and Binding Affinity

The binding of any ligand, including this compound and its derivatives, to a biological target is governed by a combination of non-covalent interactions. nih.gov Hydrogen bonds and hydrophobic interactions are paramount among these forces for achieving stable and specific molecular recognition. nih.govnih.gov

Hydrogen Bonding: The this compound structure contains two nitrogen atoms that can act as hydrogen bond acceptors, and the secondary amine group (-NH-) can also act as a hydrogen bond donor. wikipedia.org This capability is fundamental to its ability to "dock" into a protein's active site. As noted previously, the basic amine can form a powerful, charge-assisted hydrogen bond (salt bridge) with acidic amino acid residues like aspartic acid or glutamic acid within a receptor or enzyme binding pocket. acs.org These targeted hydrogen bonds are often critical for anchoring the ligand in the correct orientation to elicit a biological response. mdpi.com

Biological and Pharmacological Research Applications

Receptor Binding and Modulatory Studies

The structural characteristics of the N-isopropylpiperidin-4-amine core make it a suitable candidate for interaction with G Protein-Coupled Receptors (GPCRs), a large family of receptors that play a crucial role in cellular signaling.

Derivatives of the piperidine (B6355638) scaffold, to which this compound belongs, have been investigated for their binding affinity to various GPCRs, particularly dopamine (B1211576) and serotonin (B10506) receptors which are key targets in the central nervous system.

Research into a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs has identified compounds with exceptional binding affinity for the dopamine D4 receptor. For instance, compound 14a in one study demonstrated a high affinity with a Ki value of 0.3 nM and showed remarkable selectivity (over 2000-fold) against other dopamine receptor subtypes (D1, D2, D3, and D5). chemrxiv.org Another study on benzyloxy piperidine-based compounds also reported analogs with significant D4 receptor affinity; for example, a 3,4-difluorophenyl derivative (8b ) exhibited a Ki of 5.5 nM. nih.gov While these studies highlight the potential of the substituted piperidine core, specific binding data for the parent this compound is not extensively documented in the reviewed literature.

Table 1: Dopamine D4 Receptor Binding Affinities of Representative Piperidine Derivatives

| Compound | Structure | Ki (nM) | Selectivity vs. D1, D2, D3, D5 |

|---|---|---|---|

| 14a (a 4,4-difluoro-3-(phenoxymethyl)piperidine derivative) | 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold | 0.3 | >2000-fold |

| 8b (a benzyloxy piperidine derivative) | 3-(3,4-difluorophenoxy)-4,4-difluoropiperidine scaffold | 5.5 | Not specified |

This table is interactive. Click on the headers to sort.

The interaction of this compound derivatives with dopamine and serotonin receptors suggests a potential influence on their respective neurotransmitter systems. The primary mechanism explored for piperidine-containing compounds is the inhibition of neurotransmitter reuptake. A series of N-alkyl-N-arylmethylpiperidin-4-amines have been identified as dual inhibitors of both serotonin and norepinephrine (B1679862) reuptake, which would lead to an increased concentration of these neurotransmitters in the synaptic cleft. nih.gov

The binding of ligands to GPCRs typically initiates intracellular signal transduction cascades, often involving the modulation of second messengers like cyclic AMP (cAMP). Activation of D2-like dopamine receptors, for instance, generally leads to the inhibition of adenylyl cyclase, decreasing cAMP levels. mdpi.com Conversely, some serotonin receptors are known to stimulate adenylyl cyclase. While derivatives of this compound are designed to interact with these receptors, specific studies detailing the direct impact of the parent compound on these signal transduction pathways, such as measuring changes in cAMP levels, have not been extensively reported. The functional outcome of receptor binding by these derivatives is often inferred from their structural similarity to known receptor antagonists or agonists. nih.gov

Enzyme Inhibition Research

The this compound structure has been incorporated into molecules designed to inhibit various enzymes, demonstrating its utility as a scaffold in the development of enzyme inhibitors.

Derivatives of N-benzylpiperidine have been synthesized and evaluated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov In one study, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which contain a piperazine (B1678402) ring structurally related to piperidine, were assessed for their anti-acetylcholinesterase activity. Compound 4a , with an ortho-chlorine substitution, was found to be the most potent in its series with an IC50 value of 0.91 µM against AChE. nih.gov Another study on novel butyrylcholinesterase inhibitors identified a compound containing a 4-benzylpiperidine (B145979) moiety (V1 ) with an IC50 of 0.66 μmol/L for BuChE. nih.gov While these findings underscore the potential of the broader piperidine class as cholinesterase inhibitors, specific inhibitory data for this compound against these enzymes is not available in the reviewed literature.

Table 2: Cholinesterase Inhibition by Piperidine/Piperazine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4a (a benzylpiperazine derivative) | Acetylcholinesterase (AChE) | 0.91 |

| V1 (a 4-benzylpiperidine derivative) | Butyrylcholinesterase (BuChE) | 0.66 |

This table is interactive. Click on the headers to sort.

The piperidine scaffold has also been explored in the context of monoamine oxidase (MAO) inhibition. MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. A study of pyridazinobenzylpiperidine derivatives found that most compounds exhibited greater inhibition of MAO-B than MAO-A. mdpi.com For example, compound S5 was a potent MAO-B inhibitor with an IC50 of 0.203 μM and a Ki of 0.155 µM, showing competitive and reversible inhibition. mdpi.comresearchgate.net This compound also displayed weaker inhibition of MAO-A with an IC50 of 3.857 μM. mdpi.com These studies, while not on the parent compound, suggest that the piperidine ring can be a valuable component in the design of MAO inhibitors.

Table 3: Monoamine Oxidase Inhibition by a Representative Pyridazinobenzylpiperidine Derivative (S5)

| Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| MAO-A | 3.857 | Not Reported | Not Reported |

| MAO-B | 0.203 | 0.155 | Competitive, Reversible |

This table is interactive. Click on the headers to sort.

The this compound moiety has been incorporated into inhibitors of various protein kinases.

RET Kinase: In the pursuit of inhibitors for the REarranged during Transfection (RET) kinase, a series of N-trisubstituted pyrimidine (B1678525) derivatives were developed. One of the more potent compounds, which included a piperidine substitution, demonstrated a RET IC50 of 6.20 nM. nih.gov Another study on 5-aminopyrazole-4-carboxamide analogs identified a compound (15l ) with an isopropyl group that showed potent inhibition of wild-type RET with an IC50 of 44 nM. nih.govupenn.edu

Enhancer of Zeste Homologue 2 (EZH2) and G9a: The this compound scaffold is also found in inhibitors of histone methyltransferases like EZH2 and G9a. While specific IC50 values for the parent compound are not provided in the reviewed literature, related structures have been investigated. For example, in the development of G9a inhibitors, the piperidinyl group was found to be a key component for potent inhibition.

Table 4: Kinase Inhibition by Derivatives Containing an Isopropyl and/or Piperidine Moiety

| Target Kinase | Derivative Class | Representative IC50 (nM) |

|---|---|---|

| RET | N-trisubstituted pyrimidine | 6.20 |

| RET | 5-aminopyrazole-4-carboxamide | 44 |

This table is interactive. Click on the headers to sort.

Investigation of Sterol O-Acyltransferase (ACAT) Inhibition

Sterol O-acyltransferase (ACAT), also known as acyl-CoA:cholesterol acyltransferase (SOAT), is a critical enzyme in cellular cholesterol metabolism. It catalyzes the esterification of cholesterol into cholesteryl esters for storage in lipid droplets. The inhibition of ACAT1, one of the two isoforms of the enzyme, has become a significant area of research, particularly for its therapeutic potential in conditions like atherosclerosis and certain cancers. nih.gov

While direct studies on this compound as an ACAT inhibitor are not extensively documented in publicly available research, the piperidine scaffold is a common feature in various synthetic enzyme inhibitors. Research into ACAT inhibitors has identified several potent small molecules, such as F12511, K-604, and CS-505, which have been investigated for their high-affinity inhibition of the enzyme. nih.gov The development of such inhibitors is crucial for studying the enzyme's function and for potential therapeutic applications aimed at disrupting cholesterol metabolism in disease states. nih.gov

Investigations in Central Nervous System (CNS) Disorders

The piperidine ring is a fundamental structural component in a vast number of centrally acting drugs due to its ability to be functionalized in three dimensions, which allows for precise interaction with biological targets.

Exploration of Potential in Neurodegenerative Disease Models

The development of therapies for neurodegenerative diseases like Alzheimer's is a major focus of pharmaceutical research. One therapeutic strategy involves the inhibition of beta-secretase, an enzyme involved in the production of Aβ peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's patients. google.com Various piperidine derivatives have been synthesized and investigated as potential beta-secretase inhibitors for the treatment of Alzheimer's disease and other related conditions such as Down's syndrome and mild cognitive impairment. google.com Computational methods, including molecular docking and homology modeling, are often employed to design and screen new compounds, including those with piperidine scaffolds, for their potential to interact with targets relevant to neurodegenerative disorders. nih.gov

Research into Analgesic Properties

The 4-aminopiperidine (B84694) structure is a well-established pharmacophore in the field of analgesia, most notably as the core of the fentanyl class of synthetic opioids. This structural motif is critical for the potent analgesic activity of these compounds. Research in this area often involves the synthesis of new derivatives to explore structure-activity relationships, aiming to develop novel analgesics with improved pharmacological profiles. The versatility of the piperidine ring allows for modifications that can significantly alter a compound's potency and duration of action.

Studies on Antidepressant Effects

Tricyclic antidepressants (TCAs), such as amitriptyline (B1667244) and nortriptyline, represent an older class of drugs effective in treating depression. mayoclinic.orgnih.gov Their mechanism of action involves blocking the reuptake of neurotransmitters like serotonin and norepinephrine in the brain. mayoclinic.orgnih.gov While TCAs are not structurally based on a simple this compound core, some possess a tertiary or secondary amine as part of their side chain, which is crucial for their pharmacological activity. nih.govclevelandclinic.org Research into antidepressants often involves modifying core structures to alter their affinity for various neurotransmitter transporters and receptors, aiming to enhance efficacy and reduce side effects. nih.gov The piperidine moiety is found in various CNS-active compounds, and its derivatives are frequently explored in the search for novel therapeutics for neurological and psychiatric disorders. medscape.com

Anti-infective and Immunomodulatory Research

Assessment of Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The piperidine scaffold is a key component in the development of new antimicrobial agents. Numerous studies have focused on synthesizing and evaluating piperidine derivatives for their ability to combat a wide range of pathogens.

Antibacterial and Antifungal Research Research has shown that derivatives of piperidin-4-one, a related structural class, exhibit significant antibacterial and antifungal properties. biomedpharmajournal.org For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were synthesized and tested against various bacterial and fungal strains. biomedpharmajournal.org Several of these compounds displayed notable activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org

In another study, a library of over 30 4-aminopiperidines was synthesized and evaluated for antifungal activity. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, emerged as promising candidates with potent activity against Candida and Aspergillus species. nih.gov Their mechanism is believed to target ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov Further investigations into piperidine derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com

The table below summarizes findings from studies on various piperidine derivatives, highlighting their antimicrobial potential.

| Compound Class | Target Pathogens | Key Findings | Reference |

| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, B. subtilis, M. gypseum, C. albicans | Showed good antibacterial and significant antifungal activity. | biomedpharmajournal.org |

| 4-Aminopiperidines | Candida spp., Aspergillus spp. | N-dodecyl substituted compounds showed outstanding antifungal activity. | nih.gov |

| Substituted Piperidines | S. aureus, E. coli | Derivatives showed moderate to excellent antibacterial activity. | biointerfaceresearch.com |

| N-methyl-4-piperidone Curcuminoids | Cariogenic Bacteria (Streptococcus mutans, etc.) | Displayed moderate activity against several cariogenic bacteria. | mdpi.com |

Antiviral Research The search for new antiviral agents has also included the investigation of piperidine derivatives. In one study, newly synthesized esters based on piperidinecarboxylic acids were tested for their therapeutic activity against the influenza A/H1N1 virus on an MDCK cell model. nih.gov The results indicated that all tested substances were effective against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov This highlights the potential of the piperidine scaffold as a template for the development of novel antiviral therapeutics.

Characterization of Anti-inflammatory Properties

Derivatives of the piperidine scaffold have been investigated for their potential to mitigate inflammatory responses. Research has shown that certain piperidine-based compounds can exhibit anti-inflammatory activity by inhibiting key enzymes and mediators involved in the inflammatory cascade. dut.ac.zanih.gov For instance, some 2,6-diphenylpiperidin-4-one derivatives have demonstrated anti-inflammatory properties. nih.gov

Studies on various synthesized piperidine derivatives have confirmed anti-inflammatory activity greater than 50% in in-vitro assays. dut.ac.za The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. mdpi.com Specifically, certain 4-indolyl-2-arylaminopyrimidine derivatives containing piperidine moieties have been shown to inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated cells. nih.gov This suggests that the piperidine scaffold can be a valuable component in the design of new anti-inflammatory agents. nih.gov

| Compound Class | Target/Assay | Observed Effect | Reference |

|---|---|---|---|

| Piperidin-4-one imine derivatives | Protein denaturation method | Significant inhibition of protein denaturation, with compound 2 showing 71.3% inhibition. | nih.govresearchgate.net |

| 4-indolyl-2-arylaminopyrimidine derivatives | LPS-induced cytokine release in HBE cells | Compound 6h showed excellent inhibition of IL-6 (62%) and IL-8 (72%). | nih.gov |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives | COX-1/COX-2 enzyme inhibition | Potent inhibition of COX-1 and COX-2 with IC50 values in the micromolar range. | mdpi.com |

| General Piperidine Derivatives (PM1-PM6) | In-vitro anti-inflammatory assay | All six tested derivatives showed greater than 50% anti-inflammatory activity. | dut.ac.za |

Investigation of Immunosuppressive Properties

Based on available scientific literature, dedicated research into the specific immunosuppressive properties of this compound and its direct derivatives is not extensively documented.

Antineoplastic and Anticancer Research Applications

The piperidine scaffold is a recognized structural motif in compounds developed for anticancer research. Derivatives have been shown to induce cell apoptosis and inhibit the proliferation of cancer cells through various molecular pathways. nwmedj.orgnih.gov

A notable class of compounds, N-(piperidine-4-yl)benzamides, has demonstrated potent antitumor activity. researchgate.net For example, one such derivative was found to be highly effective against the HepG2 hepatocarcinoma cell line, with an IC50 value of 0.25 μM. researchgate.net The mechanism of action for this compound involved the induction of cell cycle arrest in a p53/p21-dependent manner. researchgate.net Further investigation through Western blot analysis showed it inhibited cyclin B1 expression while enhancing the expression of p21 and p53. researchgate.net

Other research has focused on different piperidine-containing structures. A novel quinoline (B57606) derivative, BAPPN, which incorporates a piperazine ring that is structurally related to piperidine, displayed significant cytotoxic effects against several cancer cell lines, including HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung). mdpi.comresearchgate.net The cytotoxic action of BAPPN was linked to the upregulation of apoptotic proteins like caspase-3 and the tumor suppressor p53, alongside the downregulation of proteins involved in proliferation such as PCNA and Ki67. mdpi.comresearchgate.net

| Compound | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference |

|---|---|---|---|---|

| N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide | HepG2 (Hepatocarcinoma) | 0.25 μM | Induction of cell cycle arrest (p53/p21-dependent). | researchgate.net |

| BAPPN (11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline) | HepG2 (Hepatocarcinoma) | 3.3 μg/mL | Upregulation of caspase-3 and p53; downregulation of VEGF, PCNA, and Ki67. | mdpi.comresearchgate.net |

| HCT-116 (Colon Carcinoma) | 23 μg/mL | |||

| MCF-7 (Breast Cancer) | 3.1 μg/mL | |||

| A549 (Lung Cancer) | 9.96 μg/mL | |||

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 µM | Induces cytotoxicity. | nwmedj.org |

Research on Antihyperlipidemic Agents

The piperidine framework has been utilized in the design of novel agents targeting hyperlipidemia. A series of N'-(1,4-diarylpiperidine-4-yl)methylureas were synthesized and evaluated as inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification and absorption. nih.gov

Structure-activity relationship (SAR) studies revealed that modifications to the piperidine structure could enhance both ACAT inhibitory activity and the up-regulation of the LDL-receptor (LDL-R). nih.gov One promising compound from this series inhibited ACAT activity with an IC50 value of 18 nM. nih.gov This compound also demonstrated an LDL-R up-regulatory activity comparable to another known agent, SMP-797. nih.gov In animal models, another piperine (B192125) derivative, N-leucinylpiperamide, showed potent hypolipidemic effects, significantly reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels in rats fed a high-fat diet. mongoliajol.inforesearchgate.net

| Parameter | Effect of N-leucinylpiperamide (10 mg/kg) | Reference |

|---|---|---|

| Total Cholesterol (TC) | 52.4% reduction | researchgate.net |

| Triglycerides (TG) | 61.7% reduction | researchgate.net |

| Low-Density Lipoprotein Cholesterol (LDL-C) | 27.8% reduction | researchgate.net |

| High-Density Lipoprotein Cholesterol (HDL-C) | 147.4% increase | researchgate.net |

Anti-Influenza Viral Entry Mechanism Studies

The 4-aminopiperidine scaffold, which forms the core of this compound, has been identified as a crucial element in the development of potent influenza A virus (IAV) entry inhibitors. nih.govnih.gov Research has pinpointed the viral surface glycoprotein (B1211001) hemagglutinin (HA) as the target for these compounds. nih.govresearchgate.net HA is essential for the initial stages of viral infection, including binding to host cells and mediating the fusion of the viral and host cell membranes. nih.gov

One key compound, 2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide, emerged from a chemical library screen as a specific inhibitor of group 1 IAVs, including H1N1 and H5N1 strains. nih.govnih.gov Mechanism of action studies confirmed that this compound does not block virus binding to the cell surface but instead interferes with the HA-mediated membrane fusion process. nih.gov

Subsequent optimization and structure-activity relationship (SAR) studies led to the development of even more potent analogs. nih.govnih.gov By modifying the substituents on the amide and aromatic portions of the molecule, researchers synthesized compounds with significantly improved antiviral activity. nih.gov For example, compound 16 from an optimization study demonstrated an EC50 value of 72 nM against IAV replication, with no cytotoxicity observed at concentrations up to 100 μM. nih.gov These findings highlight the potential of the this compound scaffold for developing novel anti-influenza therapeutics that are effective even against strains resistant to existing drugs like oseltamivir. nih.gov

| Compound | Assay | EC50 Value | Reference |

|---|---|---|---|

| 2,6-dichloro-N-(1-isopropylpiperidin-4-yl)benzamide (Compound 1 ) | H5N1 pseudovirus assay | 3.04 μM | nih.gov |

| Optimized analog (Compound 16 ) | IAV replication in MDCK cells | 72 nM | nih.gov |

| CBS1117 (Potent Analog) | H1N1 infection in A549 cells | 70 nM | nih.gov |

Preclinical Evaluation Methodologies in Research

The preclinical assessment of compounds derived from the this compound scaffold involves a range of established in vitro and in silico techniques designed to elucidate their pharmacological activity and mechanism of action.

A variety of in vitro assays are employed to screen and characterize piperidine derivatives. To assess anticancer potential, cytotoxicity is commonly determined using the MTT method, which measures the metabolic activity of cells and provides IC50 values indicating the concentration required to inhibit 50% of cell growth. nwmedj.orgresearchgate.net Cell cycle analysis by flow cytometry is used to determine if a compound arrests cell proliferation at a specific phase, such as G0/G1 or G2/M. researchgate.net Furthermore, Western blot analysis helps to quantify the expression levels of key proteins involved in cell cycle regulation and apoptosis, such as p53, p21, and caspases. researchgate.net

For anti-inflammatory screening, assays that measure the inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase are utilized. dut.ac.za The ability of compounds to reduce the production of inflammatory mediators such as nitric oxide and prostaglandin (B15479496) E2 in macrophage cell lines is also a common evaluation technique. nih.gov

In antiviral research, pseudovirus assays are used for high-throughput screening of entry inhibitors. nih.gov These systems use non-replicating viral particles carrying the envelope proteins of interest (like influenza HA) and a reporter gene (e.g., luciferase) to quantify viral entry into host cells. nih.gov Virus reduction assays, which measure the inhibition of infectious virus replication in cell culture, are then used to confirm the activity of lead compounds. nih.gov

In Vivo Efficacy and Safety Study Designs

The in vivo assessment of compounds derived from the this compound scaffold is contingent upon their intended therapeutic application. Study designs are meticulously planned to evaluate both the potential efficacy in relevant disease models and to establish a preliminary safety profile.

Efficacy Study Designs: Efficacy models are selected based on the compound's mechanism of action. For instance, if a derivative is designed as a chemokine receptor antagonist for inflammatory diseases, models such as collagen-induced arthritis in rodents or thioglycollate-induced peritonitis are commonly employed. Key parameters measured in these studies include reductions in inflammatory biomarkers, cellular infiltration into tissues, and clinical scores of disease severity.

Table 1: Representative In Vivo Efficacy Study Design for a Hypothetical Derivative

| Parameter | Description |

| Animal Model | Male C57BL/6 mice, 8-10 weeks old |

| Disease Induction | Intraperitoneal injection of thioglycollate to induce peritonitis |

| Study Groups | 1. Vehicle Control2. Test Compound (Low Dose)3. Test Compound (High Dose)4. Positive Control (Known anti-inflammatory agent) |

| Primary Endpoints | - Total leukocyte count in peritoneal lavage fluid- Differential cell counts (neutrophils, macrophages)- Cytokine levels (e.g., TNF-α, IL-6) in lavage fluid |

| Study Duration | 24-48 hours post-induction |

Safety Study Designs: Preliminary safety evaluation in preclinical models is designed to identify potential target organs for toxicity and to determine a safe starting dose for further studies. These are often non-GLP (Good Laboratory Practice) studies conducted in rodents. The design focuses on a range of physiological and behavioral observations.

Table 2: Example of a 7-Day Dose Range-Finding Safety Study Design

| Parameter | Description |

| Animal Model | Sprague-Dawley rats (male and female) |

| Study Groups | 1. Vehicle Control2. Low Dose Group3. Mid Dose Group4. High Dose Group |

| Observations | - Daily clinical observations (e.g., changes in posture, activity, respiration)- Weekly body weight measurements- Post-mortem gross pathology of major organs |

| Terminal Procedures | Collection of blood for baseline hematology and clinical chemistry analysis |

Biodistribution Profile Analysis in Animal Models

Biodistribution studies are critical for understanding how a drug candidate is distributed throughout the body, which helps in identifying target tissues as well as potential sites of accumulation and toxicity. nih.gov These studies often utilize a radiolabeled version of the compound to facilitate detection and quantification in various tissues.

The analysis typically involves administering the labeled compound to animals (e.g., mice or rats) and collecting tissues at various time points. The amount of radioactivity in each tissue is then measured using methods like liquid scintillation counting or quantitative whole-body autoradiography (QWBA). This provides a quantitative measure of the compound's concentration in tissues such as the brain, liver, kidneys, spleen, and heart.

Table 3: Illustrative Biodistribution Data for a Radiolabeled this compound Derivative in Rats (Data expressed as % of injected dose per gram of tissue at 2 hours post-administration)

| Tissue | Mean % ID/g (± SD) |

| Blood | 0.8 ± 0.2 |

| Liver | 15.5 ± 3.1 |

| Kidneys | 12.3 ± 2.5 |

| Spleen | 5.6 ± 1.1 |

| Lungs | 4.1 ± 0.9 |

| Heart | 2.5 ± 0.5 |

| Brain | 0.2 ± 0.05 |

| Muscle | 1.8 ± 0.4 |

These data help researchers understand if the compound reaches its intended pharmacological target and whether it accumulates in non-target organs, which could be a safety concern. nih.gov

Identification of Metabolic Pathways and Metabolites in Preclinical Models

Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical development. nih.gov The 4-aminopiperidine moiety, a core component of the parent structure, is known to undergo specific metabolic transformations. acs.org Studies are designed to identify the major metabolic pathways and the resulting metabolites, which could be active, inactive, or potentially toxic.

These investigations are typically conducted in vitro using liver microsomes or hepatocytes from preclinical species (e.g., rat, dog) and humans, followed by in vivo studies where metabolites are identified in plasma, urine, and feces. nih.govnih.gov Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are essential for separating and identifying the chemical structures of the metabolites.

Common metabolic pathways for compounds containing a piperidine ring include:

N-dealkylation: Removal of the isopropyl group from the piperidine nitrogen.

Oxidation: Hydroxylation of the piperidine ring or the alkyl substituents.

Glucuronidation: Conjugation of a glucuronic acid molecule to hydroxylated metabolites, increasing their water solubility for excretion.

Table 4: Common Metabolites Identified for Piperidine-Containing Compounds in Preclinical Models

| Metabolite ID | Proposed Biotransformation | Method of Detection |

| M1 | N-dealkylation (loss of isopropyl group) | LC-MS/MS |

| M2 | Piperidine ring hydroxylation | LC-MS/MS |

| M3 | Isopropyl group hydroxylation | LC-MS/MS |

| M4 | Glucuronide conjugate of M2 | LC-MS/MS |

Computational Chemistry and Molecular Modeling Studies

Predictive Modeling of Biological Activity (e.g., using PASS Programme)

Predictive modeling programs, such as the Prediction of Activity Spectra for Substances (PASS) online tool, are utilized to forecast the likely biological activities of a molecule based on its structure. clinmedkaz.org This is achieved by comparing the structural fragments of the query molecule to a vast database of compounds with experimentally validated biological activities. The output is a list of potential activities, each with a corresponding probability of being active (Pa) and inactive (Pi). A Pa value greater than 0.7 suggests a high likelihood of the activity being confirmed experimentally, while values between 0.3 and 0.7 indicate a moderate probability. clinmedkaz.org

For N-isopropylpiperidin-4-amine, a PASS analysis would screen for a wide range of pharmacological effects and mechanisms of action. Based on the activities commonly predicted for other piperidine (B6355638) derivatives, the compound is likely to show potential effects on the central nervous system (CNS) and as an inhibitor of various enzymes. clinmedkaz.org The predicted activities are valuable for identifying the most promising directions for subsequent preclinical studies. nih.govnih.gov

The table below illustrates the kind of output a PASS prediction might generate for this compound, with activities selected based on common findings for related piperidine structures.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

| Kinase Inhibitor | 0.715 | 0.008 |

| GPCR Ligand | 0.680 | 0.025 |

| Antineoplastic | 0.655 | 0.041 |

| Neuroprotective | 0.590 | 0.033 |

| Monoamine Oxidase B Inhibitor | 0.520 | 0.065 |

Note: The data in this table is representative and illustrates the typical output of a PASS analysis for a molecule of this class.

Molecular Docking Simulations for Target Identification and Ligand-Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein receptor target. journaljpri.com This method is instrumental in identifying potential biological targets and elucidating the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, docking studies can predict its binding affinity and mode of interaction within the active site of various proteins.